Product packaging for Z-1,2-cis-ACHC-OH(Cat. No.:CAS No. 202867-96-7)

Z-1,2-cis-ACHC-OH

Cat. No.: B7814406
CAS No.: 202867-96-7
M. Wt: 277.31 g/mol
InChI Key: RPJMLWMATNCSIS-OLZOCXBDSA-N
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Description

Significance as a Cyclic β-Amino Acid Building Block in Chemical Research

Cyclic β-amino acids, such as cis-ACHC, are important building blocks in chemical research due to their ability to induce specific conformational preferences in peptide chains. Unlike α-amino acids, which have the amino group on the carbon adjacent to the carboxyl group, β-amino acids have the amino group on the β-carbon. The incorporation of a cyclic structure further restricts the possible orientations of the molecule's backbone. researchgate.netacs.orgresearchgate.net

This conformational control is a key aspect of designing molecules with desired three-dimensional structures, which is essential for their interaction with biological targets. Z-1,2-cis-ACHC-OH provides a rigid structural element that can be strategically placed within a sequence to promote specific turns, helices, or extended structures that might not be readily accessible with natural α-amino acids. acs.orgresearchgate.net

Role in Non-Natural Peptide and Peptidomimetic Chemistry

Non-natural peptides and peptidomimetics are molecules designed to mimic the biological activity of natural peptides while often possessing improved properties such as enhanced metabolic stability and modified bioavailability. acs.orgrsc.orgnih.govuminho.pt this compound plays a significant role in this area by providing a means to introduce structural rigidity and altered backbone conformations. acs.orgresearchgate.net

The incorporation of β-amino acids, including cyclic ones like cis-ACHC, into peptide sequences can lead to the formation of stable secondary structures known as foldamers. researchgate.netacs.orgrsc.org These foldamers can adopt predictable shapes, such as helices or sheet-like structures, which are crucial for mimicking the functional epitopes of natural proteins or peptides. researchgate.netacs.orgresearchgate.net The Z protecting group on this compound allows for its use in standard peptide synthesis protocols, enabling its facile incorporation into growing peptide chains.

Overview of Academic Research Trajectories Involving this compound

Academic research involving this compound and its deprotected form, cis-ACHC, spans several areas. A primary trajectory focuses on the synthesis and conformational analysis of peptides and peptidomimetics containing this residue. Researchers investigate how the cis-ACHC constraint influences the adoption of specific secondary structures, often employing techniques such as NMR spectroscopy, circular dichroism (CD), and X-ray crystallography. researchgate.netresearchgate.netrsc.org

Another significant research area involves utilizing cis-ACHC-containing sequences to create molecules with potential biological applications. This includes the design of peptidomimetics with enhanced stability against enzymatic degradation, improved membrane permeability, or specific targeting abilities. rsc.orgnih.gov Studies have explored the impact of cis-ACHC substitutions on the stability and aggregation behavior of peptide structures, such as β-sandwiches. rsc.org While some research has investigated its use in opioid peptidomimetics, demonstrating effects on receptor activity and metabolic stability, other substitutions of cis-ACHC have resulted in a loss of activity, highlighting the sequence- and conformation-dependent nature of its effects. nih.govmdpi.com

Furthermore, cis-ACHC and other cyclic β-amino acids are explored in the context of self-assembling peptide systems, leading to the formation of defined nanostructures like vesicles, fibers, and gels, driven by interactions such as hydrogen bonding and hydrophobic forces. rsc.org

The physical and chemical properties of this compound are also characterized in academic research. These properties are important for its handling, storage, and use in synthesis.

Here is a summary of some reported properties:

PropertyValueSource
CAS Number54867-08-2, 952616-39-6, 124753-65-7, 67299-52-9 (Note: Multiple CAS numbers found, likely for different isomers or protected forms) chemimpex.com
Molecular FormulaC₁₅H₁₉NO₄ chemimpex.comnaturalproducts.net
Molecular Weight277.3, 277.31, 277.32 chemimpex.com
AppearanceWhite crystalline powder or solid chemimpex.com
Purity≥ 99% (HPLC or GC) chemimpex.com
Melting Point120 - 135 °C, 109-115 °C, 118-124 °C chemimpex.com
StorageStore at 0-8 °C or 2-8 °C chemimpex.comiris-biotech.de
PubChem ID12512607 chemimpex.com

Academic research continues to explore the potential of this compound and its derivatives in designing novel molecules with tailored structures and functions for various applications in chemistry and biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO4 B7814406 Z-1,2-cis-ACHC-OH CAS No. 202867-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMLWMATNCSIS-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159075
Record name (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202867-96-7
Record name (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202867-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Z 1,2 Cis Achc Oh and Its Derivatives

Asymmetric Synthesis Approaches for Z-1,2-cis-ACHC-OH

Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often necessary for pharmaceutical applications. wikipedia.org Several methods have been developed for the asymmetric synthesis of cyclic β-amino acids like this compound. researchgate.net

Chiral Auxiliary Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is typically removed. wikipedia.org This strategy has been applied to the asymmetric synthesis of cyclic β-amino acids. researchgate.net For instance, the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary has been reported in the asymmetric synthesis of fluorinated cis-2-aminocycloalkane carboxylic acids. researchgate.net Another approach involves the use of α-methylbenzylamine as a chiral auxiliary and nitrogen source, which can lead to either enantiomer of ACHC. wisc.edu

Stereoselective Conjugate Addition Reactions

Stereoselective conjugate addition reactions are efficient strategies for accessing cyclic β-amino acids. researchgate.net This involves the addition of a nucleophile to an α,β-unsaturated system, with the stereochemistry of the resulting product being controlled. researchgate.netscu.edu.cn Highly stereoselective Michael addition of lithium amide-type nucleophiles to α,β-unsaturated esters has proven effective for preparing alicyclic β-amino acids in homochiral form. beilstein-journals.org For example, the reaction of lithium dibenzylamide and (R)-N-benzyl-N-α-methylbenzylamide with tert-butyl perillate (B1240657) yielded limonene-based β-amino acids with high stereoselectivity. beilstein-journals.org

Enantioselective Synthetic Pathways

Enantioselective synthesis aims to produce one enantiomer of a compound in excess over the other. uwindsor.ca Various catalytic asymmetric approaches have been developed for the synthesis of β-amino acids. hilarispublisher.com These methods often involve the use of chiral catalysts or enzymes to control the stereochemical outcome. hilarispublisher.comtcichemicals.com For example, enzyme-catalyzed enantioselective ring opening of unactivated alicyclic β-lactams has been used for the synthesis of enantiopure β-amino acids like cispentacin. researchgate.net Another method involves the enantioselective hydrolysis of symmetrical diesters with enzymes such as pig liver esterase to prepare cis-2-aminocyclohexanecarboxylic acids. orgsyn.org

General Synthetic Procedures for this compound

General synthetic procedures for this compound often involve multi-step sequences starting from readily available precursors. One method for preparing cis-2-aminocyclohexanecarboxylic acids involves the alkali metal in ammonia (B1221849) reduction of pyrrolobenzodiazepine-5,11-diones, followed by olefin hydrogenation. orgsyn.org Another approach utilizes a Diels-Alder cycloaddition of furan (B31954) to esters of nitroacrylic acid, followed by ring-opening. researchgate.net Catalytic hydrogenation of intermediates is a common step in these procedures. rsc.org For instance, catalytic hydrogenation of a compound using Pd(OH)₂ provided an amino acid ester, which upon reaction with HCl yielded a trihydroxylated cis-2-aminocyclohexanecarboxylic acid. rsc.org

Synthesis of Protected this compound Derivatives (e.g., Fmoc-, Boc-protected)

Protecting groups are essential in peptide synthesis and organic chemistry to selectively block reactive functional groups during reactions. americanpeptidesociety.org Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are two commonly used protecting groups for amino functions. americanpeptidesociety.org

The synthesis of Boc-protected this compound derivatives typically involves the introduction of the Boc group onto the amino function of this compound or a precursor. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate. wisc.edu

For Fmoc-protected this compound derivatives, the Fmoc group is introduced. This can involve the reaction of the amino compound with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). hilarispublisher.com In some cases, Fmoc-protected amino acids are synthesized from Boc-protected intermediates by removing the Boc group and then reprotecting with Fmoc. cam.ac.uk

These protected derivatives are crucial building blocks in solid-phase peptide synthesis (SPPS), where the Fmoc and Boc strategies are widely employed to control peptide chain elongation. americanpeptidesociety.orggoogle.com

Synthesis of Functionalized and Substituted this compound Analogues

The synthesis of functionalized and substituted this compound analogues involves introducing various chemical groups onto the cyclohexyl ring or modifying the amino or carboxylic acid functionalities. This expands the structural diversity and potential applications of these compounds.

One strategy for synthesizing functionalized derivatives is through the stereoselective transformation of the ring's carbon-carbon double bond in aminocyclohexenecarboxylic acid precursors. beilstein-journals.org This can involve processes like iodooxazine formation, hydroxylation, epoxidation, and subsequent hydroxy-fluorine exchange to introduce fluorine atoms onto the ring. beilstein-journals.org

Another approach involves starting from commercially available chiral compounds, such as (−)-shikimic acid, to synthesize polyhydroxylated cyclohexane (B81311) β-amino acids with cis and trans configurations. rsc.org These methods allow for the introduction of hydroxyl groups at specific positions on the cyclohexyl ring. rsc.org

Furthermore, the Michael addition of lithium amide-type nucleophiles to α,β-unsaturated esters derived from chiral monoterpenes can yield substituted β-amino acids with specific configurations. beilstein-journals.org This allows for the introduction of substituents like isopropyl groups onto the cyclohexyl ring. beilstein-journals.org

The synthesis of analogues can also involve modifying the amino or carboxylic acid groups, for example, by forming amides or esters, or by incorporating them into peptide chains. researchgate.net

Polyhydroxylated Cyclohexane β-Amino Acid Derivatives

The synthesis of polyhydroxylated cyclohexane β-amino acid derivatives, including those with a cis configuration, has been explored using different approaches. One strategy involves utilizing Diels-Alder adducts of nitroacrylates and furan as a template. This method allows for the stereocontrolled synthesis of trihydroxylated cyclohexane β-amino acids through face-selective oxidation and base-induced fragmentation of the oxanorbornene skeleton thieme-connect.com. For instance, a 7-oxanorbornene ester derived from the Diels-Alder reaction can be treated with a base like KHMDS to yield a dihydroanthranilate ester, which serves as a template for introducing hydroxyl groups thieme-connect.com.

Another route to polyhydroxylated cyclohexane β-amino acids starts from naturally occurring compounds like (-)-shikimic acid. This approach leverages the pre-existing cyclohexane ring and hydroxyl groups in shikimic acid. A key step in this synthesis involves a stereoselective Michael addition of dibenzylamines to methyl shikimates. Subsequent steps can lead to trihydroxylated cis-2-aminocyclohexanecarboxylic acid derivatives rsc.orgrsc.org. For example, catalytic hydrogenation of a precursor compound derived from shikimic acid, followed by treatment with HCl, can yield trihydroxylated cis-2-aminocyclohexanecarboxylic acid rsc.org.

Polyhydroxylated cyclopentane (B165970) β-amino acids, structurally related to cyclohexane derivatives, have also been synthesized from hexoses like D-mannose and D-galactose. While focusing on cyclopentane rings, the methodologies employed, such as ring-closing metathesis and aza-Michael addition, illustrate strategies potentially adaptable for cyclohexane systems with appropriate starting materials nih.govacs.org.

Here is a summary of some synthetic approaches to polyhydroxylated cyclic β-amino acids:

Starting MaterialKey ReactionsRing SizeHydroxylation PatternReferences
Nitroacrylate-furan Diels-AlderOxidation, FragmentationCyclohexaneTrihydroxylated thieme-connect.com
(-)-Shikimic AcidMichael Addition, Hydrogenation, HydrolysisCyclohexaneTrihydroxylated rsc.orgrsc.org
Protected Hexoses (D-mannose, D-galactose)Ring-Closing Metathesis, Aza-Michael AdditionCyclopentanePolyhydroxylated nih.govacs.org

Fluorine-Containing Cyclic β-Amino Acid Derivatives

The incorporation of fluorine atoms into cyclic β-amino acid derivatives, including cyclohexane systems, is an active area of research due to the significant impact of fluorine on chemical and biological properties fluorine1.ru. Various methods have been developed for synthesizing fluorinated β-amino acids and their derivatives.

One approach involves the use of fluorinated aziridines and β-lactams as intermediates, which can be ring-opened to yield the corresponding β-amino acids thieme-connect.com. Other strategies include the direct fluorination or trifluoromethylation of β-amino acid derivatives, reactions of organometallic reagents with fluorinated imines, and metathesis reactions thieme-connect.com.

Stereocontrolled procedures have been developed for accessing fluorine-containing cyclic β-amino esters, such as those with piperidine (B6355638) and azepane rings, starting from unsaturated cycloalkene β-amino acids. These methods often involve oxidative cleavage of the ring olefin bond followed by ring closing through reductive amination in the presence of fluorine-containing amines fluorine1.ruthieme-connect.com. For example, oxidative cleavage of cyclopentene (B43876) and cyclohexene (B86901) β-amino acids, followed by double reductive amination with fluorinated primary amines, can yield fluorinated piperidine and azepane β-amino esters fluorine1.ru.

The diastereoselective synthesis of cyclic β,β-difluorinated α-amino acid derivatives has also been reported, utilizing the addition of allylic organometallic reagents to fluorinated α-imino esters and subsequent ring-closing metathesis nih.gov. While this specifically describes α-amino acids, the methodologies involving fluorinated imines and metathesis are relevant to the broader synthesis of fluorinated cyclic amino acids.

Scalability of Synthetic Routes for this compound

The scalability of synthetic routes for this compound and related cyclic β-amino acids is crucial for their potential applications in medicinal chemistry and drug development. Some synthetic methods have been reported as being amenable to large-scale preparations.

For instance, a synthetic route to enantiomerically pure ACHC (the deprotected form of Z-ACHC-OH) has been described as practical and scalable, avoiding the need for chromatography in intermediate purification steps wisc.edu. This method utilizes a chiral auxiliary and relies on crystallization for purification, which is generally more suitable for larger scales compared to chromatography wisc.edu.

Furthermore, continuous-flow synthesis techniques are being explored for the efficient production of β-aminocyclohexanecarboxylic acid derivatives. These methods can offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes. Gram-scale production of triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been achieved using continuous-flow procedures, demonstrating the potential for scaling up the synthesis of cyclic β-amino acid scaffolds beilstein-journals.orgbeilstein-journals.org.

A two-step protocol for the synthesis of α-quaternary β-amino acid derivatives, including those with cyclohexane motifs, has also been reported as being effectively scaled up via continuous-flow technology. This suggests that the synthesis of cyclic β-amino acids with quaternary centers can be adapted for larger scales using modern synthetic techniques rsc.org.

These examples indicate that while specific details on the large-scale synthesis of this compound itself might be limited in the provided snippets, the underlying synthetic strategies for cyclic β-amino acids, including those with cyclohexane rings and various substituents, are being developed with scalability in mind, employing techniques like crystallization-based purification and continuous-flow processing.

Conformational Analysis and Structural Characterization of Z 1,2 Cis Achc Oh Containing Systems

Intrinsic Conformational Preferences of Z-1,2-cis-ACHC-OH Residues

The cyclohexane (B81311) ring within the this compound residue primarily adopts chair conformations, which are the lowest energy conformers for six-membered rings. bbruner.orglibretexts.org The relative positions of the substituents (the protected amino group and the carboxyl group) on the cyclohexane ring in the cis configuration influence the stability of the possible chair conformers. In cis-1,2-disubstituted cyclohexanes, the two chair conformations are often of equal energy, with one substituent in an axial position and the other in an equatorial position in each conformer. libretexts.orgpressbooks.pub This contrasts with trans-1,2-disubstituted cyclohexanes, where one conformer has both substituents axial and the other has both equatorial, leading to a significant energy difference favoring the diequatorial conformation. libretexts.orgpressbooks.pub

Cyclohexane Ring Conformations (Chair Conformations)

Cyclohexane rings are well-established to exist predominantly in the chair conformation, which minimizes angle strain and torsional strain. libretexts.org For disubstituted cyclohexanes like cis-ACHC, the cis relationship between the substituents at the 1 and 2 positions means they are on the same side of the ring. In the chair conformation, this translates to one substituent being in an axial orientation and the other in an equatorial orientation. The molecule can interconvert between two equivalent (or nearly equivalent) chair forms through a ring flip, where the axial substituent becomes equatorial and the equatorial substituent becomes axial. bbruner.orglibretexts.orgpressbooks.pub

Analysis of Torsion Angles and Gauche Interactions

The conformational preferences of the this compound residue are further defined by the torsion angles within the molecule, particularly those involving the cyclohexane ring and the exocyclic groups. For β-amino acids, backbone torsion angles are typically denoted as ϕ, θ, and ψ. nih.govresearchgate.net The θ torsion angle, which describes the rotation around the Cα–Cβ bond, is particularly important and is constrained by the cyclic structure. In cis-ACHC, the cyclic constraint imposes specific limitations on these torsion angles. researchgate.netresearchgate.net

Solvent Effects on Conformational Equilibria

Solvent plays a significant role in influencing the conformational preferences and helical propensity of peptides and foldamers. Studies on related cyclic systems, such as cis-2-halocyclohexanols, have demonstrated that solvent polarity can impact conformer populations. nih.gov While theoretical calculations in the gas phase may predict different preferred conformers, experimental data obtained through techniques like low-temperature NMR in various solvents (e.g., CD2Cl2, acetone-d6, and methanol-d4) reveal that the population of conformers can remain relatively consistent despite changes in solvent or halogen substitution. nih.gov Solvation models and molecular dynamics simulations, combined with ab initio calculations, suggest that hydrogen bonding can slightly favor certain conformers. nih.gov

In the context of cis-ACHC-containing oligomers, solvent effects have been observed to influence helical stability. For instance, the 11/9-helix propensity of α/β-peptide pentamers containing cis-ACHC and other α-residues was probed using circular dichroism (CD) in different solvent conditions, including n-propanol and mixtures of water in n-propanol. sci-hub.se The intensity of characteristic CD maxima associated with the 11/9-helix decreased as solvent polarity increased, indicating a reduction in helical propensity in more polar environments. sci-hub.se This suggests that solvent interactions, likely through hydrogen bonding or solvophobic effects, can modulate the conformational equilibria of cis-ACHC-containing sequences. sci-hub.semdpi.com

Conformational Studies of this compound-Containing Oligomers

Conformational studies of oligomers incorporating cis-ACHC have revealed diverse structural preferences, which can depend on the sequence composition and stereochemistry. Homooligomers of cis-ACHC have been shown to favor extended conformations in solution rather than folded structures, as suggested by two-dimensional NMR experiments. researchgate.net Crystal structures of cis-ACHC dimer and an α/β-peptide tetramer containing cis-ACHC residues also display extended conformations, stabilized by six-membered-ring C=O···H–N hydrogen bonds within the cis-ACHC residues. researchgate.net

However, cis-ACHC residues can participate in helical folds when incorporated into heterooligomers and hybrid peptides. rsc.org For example, a chiral cis-ACHC oligomer with alternating chirality has been shown to display 12/10-helical conformations in solution, with rapid equilibration between both handedness. researchgate.net This represents a rare instance of chiral oligomers exhibiting helix inversion ability. researchgate.net Conformational polymorphism has also been observed for alternating cis-ACHC hexamers, where chemical exchange occurs between a major left-handed H10/12 helix and a minor folded conformation. rsc.orgrsc.org These studies highlight that while cis-ACHC homooligomers may prefer extended structures, the residue's conformational preferences can be significantly altered by its context within a peptide sequence, enabling participation in various folded structures, including helices.

Z 1,2 Cis Achc Oh in Peptidomimetic and Foldamer Design

Design Principles for Incorporating Z-1,2-cis-ACHC-OH as a Constrained Building Block

The incorporation of this compound as a constrained building block in peptidomimetics and foldamers is guided by principles aimed at controlling conformational preferences and enhancing structural stability. Cyclic β-amino acids, including cis-ACHC, are utilized to provide structural constraints to peptides. researchgate.netresearchgate.netrsc.org Rational design of unnatural amino acid building blocks capable of stabilizing predictable secondary structures akin to protein fragments is pivotal in foldamer chemistry. researchgate.netresearchgate.net The strategic incorporation of such amino acids into non-natural peptidic systems expands the repertoire of α/β-mixed peptidic systems, opening possibilities for various applications. researchgate.net

While the diastereomeric trans-ACHC has been extensively studied as a foldamer building block, cis-ACHC has received comparatively less attention in this specific regard. researchgate.net However, it is understood that the incorporation of cyclic amino acids generally leads to successful peptidomimetics exhibiting resistance to degradation and restricted conformation. mdpi.com The design process often involves identifying the desired conformational structure and side chain functional requirements for a target receptor and then building a constrained structure that reflects these outcomes. mdpi.com

Enhancement of Conformational Stability in Peptidomimetics

The inclusion of this compound and related cyclic β-amino acids is a strategy employed to enhance the conformational stability of peptidomimetics. β-Amino acids, with their inherent structural constraints, are known to provide conformational stability to peptides. researchgate.net The introduction of cyclic β-amino acids into peptide backbones is a method to increase metabolic stability and introduce structural diversity by increasing diastereomers. mdpi.com This constrained nature limits the conformational freedom of the peptide chain, favoring specific folded or extended structures.

Studies on oligomers containing cis-ACHC residues have provided insights into their conformational behavior. While homooligomers of cis-ACHC may adopt extended conformations or exhibit less predictable folding compared to their trans counterparts, they can participate in helical folds when incorporated into heterooligomers and hybrid peptides. rsc.orgresearchgate.netrsc.org For instance, α/β-peptides with alternating α-amino acid and cis-ACHC residues have been shown to adopt 11/9-helical conformations, although their folding propensity can be influenced by solvent polarity. researchgate.net The defined and controllable conformational preferences demonstrated by cyclic β-amino acids like cis-ACHC highlight their potential in enhancing the conformational stability of designed peptide structures. researchgate.net

Applications in the Design of Bioactive Molecules

This compound serves as a valuable building block in the synthesis of various bioactive molecules, particularly in the design of peptide-based therapeutics. chemimpex.com Its ability to introduce conformational constraints makes it useful in the development of molecules with enhanced efficacy and selectivity. chemimpex.com

Mimicry of Natural Amino Acids and Amide Bonds

This compound can be utilized to mimic natural amino acids and influence the characteristics of amide bonds within a peptide sequence. Its incorporation can serve as a constrained analogue, useful in structure-activity relationship studies. iris-biotech.de While cyclic β-amino acids alter the backbone structure compared to α-amino acids by having two carbon atoms between the carboxyl and amino groups, their constrained cyclic nature allows for the design of structures that can mimic elements of natural peptides. researchgate.netnih.gov

Creation of Functional Peptidic Systems

The incorporation of this compound contributes to the creation of functional peptidic systems with tailored properties. By influencing the conformational landscape of peptides, cis-ACHC can be used to design molecules with improved biological activity, enhanced proteolytic stability, and specific binding affinities. mdpi.comacs.org

Research has explored the introduction of alicyclic β-amino acids, including cis-ACHC, into bioactive peptides like endomorphins to study their influence on bioactive conformation and pharmacological profile. acs.org Studies involving cis-(1S,2R)ACHC-containing endomorphin analogues, for example, have shown potent binding affinities and efficacies at the μ-opioid receptor, along with enhanced proteolytic stability. mdpi.comacs.org

Furthermore, cyclic β-amino acids like cis-ACHC have been incorporated into peptides that undergo self-assembly to form well-defined nanostructures, such as spherical micelles, fibers, and gels. researchgate.netresearchgate.netrsc.org This highlights their utility in creating functional materials with potential applications in drug delivery, diagnostics, and tissue engineering.

Development of Novel Foldamer Scaffolds and Architectures

This compound plays a role in the development of novel foldamer scaffolds and architectures. Foldamers are synthetic oligomers designed to adopt specific, stable conformations, mimicking the structural predictability of biological macromolecules like proteins. researchgate.netrsc.org The incorporation of unnatural amino acids, such as cyclic β-amino acids, is a key strategy in creating these well-defined structures. researchgate.netresearchgate.netrsc.org

While trans-ACHC is well-known for promoting the formation of stable 14-helices in homooligomers, the conformational behavior of peptides containing cis-ACHC is more varied and dependent on the specific sequence context in heterooligomers and hybrid peptides. rsc.orgrsc.orgfrontiersin.orgwisc.edu Homochiral oligomers of cis-ACHC may not form helical structures on their own but can be part of helical folds in combination with other amino acids. rsc.orgrsc.org Some studies suggest that oligomers of cis-ACHC may favor extended or sheet-like structures. researchgate.netresearchgate.netresearchgate.netrsc.orgacs.org

Despite the tendency of cis-ACHC homooligomers towards extended conformations, its incorporation into α/β-peptides or other heterogeneous sequences allows for the design of diverse folded structures, including various helical forms depending on the alternating pattern and chirality. researchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.orgacs.orgnih.gov The ability to control the secondary structure by incorporating conformationally restricted cyclic β-amino acids like cis-ACHC is crucial for the rational design of foldamer scaffolds with predictable three-dimensional arrangements. researchgate.net These novel foldamer architectures hold promise for various applications, including mimicking protein segments and creating catalytic centers. rsc.orgnih.govunipd.itmdpi.com

Structure Activity Relationship Sar Studies of Z 1,2 Cis Achc Oh Analogues

Correlation Between Conformational Stability and Biological Activity

Conformational stability plays a crucial role in the biological activity of peptides and peptidomimetics. Cyclic β-amino acids like cis-ACHC are known to induce specific conformational preferences in peptide chains due to their constrained ring structure. researchgate.netnih.gov While trans-ACHC homooligomers tend to adopt a stable 14-helix structure, homooligomers of cis-ACHC have been shown to favor extended conformations rather than compact helices in solution. researchgate.netnih.gov However, cis-ACHC can participate in helical folds when incorporated into heterooligomers and hybrid peptides. rsc.org

Studies have explored the relationship between the conformational stability imparted by cyclic amino acids and the biological activity of the resulting peptides. For instance, in the context of antimicrobial β-peptides, modulating 14-helix stability by varying the proportion of rigid trans-ACHC residues did not lead to significant changes in antibiotic activity against certain bacteria, although hemolytic activity showed a slight increase with increasing helical propensity. wisc.edu This suggests that for some biological activities, a certain degree of conformational flexibility or alternative folded structures involving cis-ACHC might be relevant.

Influence of Z-1,2-cis-ACHC-OH Chirality on Biological Profile

Chirality is a critical factor in determining the biological activity of many compounds, as biological systems are inherently chiral and often interact stereoselectively with ligands. This compound possesses two stereocenters at the 1 and 2 positions of the cyclohexane (B81311) ring, leading to different enantiomers. The specific stereochemistry of cis-ACHC incorporated into a molecule can profoundly influence its bioactive conformation and pharmacological profile. researchgate.netacs.org

Research on endomorphin analogues, where Pro2 was substituted with alicyclic beta-amino acids including cis-(1S,2R)-ACHC and cis-(1R,2S)-ACHC, demonstrated that the configuration of the incorporated ACHC residue significantly impacted μ-opioid receptor affinities. nih.gov This highlights the importance of the precise spatial arrangement of the amino and carboxyl groups, as dictated by the cyclohexane ring's chirality, for optimal receptor interaction.

Impact of Alicyclic Ring Substituents on Bioactivity

For example, a new cis-ACHC analogue, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid, has been reported to significantly stabilize the 11/9-helix propensity in protic solvents. researchgate.net This suggests that even relatively small substituents can influence the conformational behavior of peptides containing cis-ACHC. Polyhydroxylated cyclohexane β-amino acids, derived from sources like shikimic acid, represent another class of substituted cis-ACHC analogues. rsc.orgrsc.org The incorporation of such highly functionalized residues with multiple stereogenic centers into peptides can impact their solubility and potentially their interaction with biological receptors. rsc.org

Modulation of Receptor Binding Affinities and Efficacies through this compound Incorporation (e.g., Opioid Receptors)

The incorporation of cis-ACHC into peptide sequences has been a strategy to modulate their binding affinities and efficacies at various receptors, particularly opioid receptors. nih.govresearchgate.netnih.gov By acting as a constrained proline mimetic, cis-ACHC can influence the conformation of the peptide backbone, thereby affecting its presentation to the receptor binding site. nih.govresearchgate.neteurpepsoc.com

Studies on endomorphin-2 analogues have shown that substituting Pro2 with cis-(1S,2R)-ACHC resulted in elevated μ-receptor affinity, selectivity, and enhanced proteolytic stability compared to the parent peptide. nih.govresearcher.life This analogue, referred to as ACHC-EM2, displayed a higher acute antinociceptive response than endomorphin-2. nih.govresearcher.life

Further research comparing different alicyclic beta-amino acids, including cis-(1S,2R)-ACHC and cis-(1R,2S)-ACHC, introduced into endomorphins, concluded that these substitutions cause changes in structure, proteolytic stability, and pharmacological activity. researchgate.netacs.org Among the analogues tested, the cis-(1S,2R)-ACHC containing derivatives displayed high binding potencies and efficacies in receptor binding and functional assays. researchgate.netresearchgate.net Molecular dynamic simulations and NMR studies suggest that these cis-ACHC-containing analogues may bind to the μ-opioid receptor in a compact, folded structure. researchgate.netresearchgate.net

While cis-ACHC incorporation has shown promise in enhancing μ-opioid receptor activity in some contexts, the effect can be receptor-dependent. For instance, the incorporation of cis-2-ACHC into a dermorphin (B549996) analogue led to a loss of μ-opioid receptor activity, indicating an unfavorable conformation for that specific receptor interaction. nih.gov This underscores the complex interplay between the conformation imposed by cis-ACHC and the specific structural requirements of different receptors.

Data on the binding affinities and efficacies of selected endomorphin-2 analogues incorporating cis-ACHC are presented in the table below, illustrating the impact of this modification on μ-opioid receptor activity.

Compound NameReceptorBinding Affinity (Ki)Efficacy (Emax)NotesSource
Endomorphin-2 (EM2)μ-opioid-52.5 ± 0.8%Parent peptide nih.govresearcher.life
ACHC-EM2μ-opioidElevated affinity71.7 ± 1.1%cis-(1S,2R)-ACHC at Pro2 position nih.govresearcher.life
DAMGOμ-opioid-100%Prototypic full agonist (reference) nih.govresearcher.life
cis-(1S,2R)-ACHCμ-opioidHigh potencyHigh efficacyIn endomorphin analogues researchgate.netresearchgate.net
cis-(1R,2S)-ACHCμ-opioidHigh potencyHigh efficacyIn endomorphin analogues researchgate.netresearchgate.net

The varied outcomes observed with cis-ACHC incorporation into different peptide scaffolds and for different receptor targets highlight the need for detailed SAR studies to understand and predict the biological consequences of these structural modifications.

Biochemical and Biological Research Applications Non Clinical

Applications in Amino Acid Metabolism Studies

Z-cis-2-aminocyclohexanecarboxylic acid is employed in studies related to amino acid metabolism. chemimpex.com As a cyclic amino acid, it can be used to investigate the transport and metabolic pathways of amino acids. For instance, 1-aminocyclohexanecarboxylic acid (ACHC), a related cyclic amino acid, has been utilized as a nonmetabolizable amino acid to study transport across the blood-brain barrier in rats. u-szeged.hu These studies leverage the fact that cyclic amino acids like ACHC can interact with amino acid transport systems, providing insights into their mechanisms and kinetics in biological systems. u-szeged.hu While research specifically detailing Z-1,2-cis-ACHC-OH's direct involvement in metabolic pathways is less prominent in the provided sources, its classification and use in broader amino acid metabolism studies highlight its potential in this area as a probe or building block for metabolically stable analogues. chemimpex.com

Use in Protein Synthesis Research

This compound serves as a valuable building block in the synthesis of various bioactive molecules, particularly in the design of peptide-based therapeutics and peptidomimetics. chemimpex.comdaneshyari.com Its incorporation into peptide chains allows researchers to influence the conformational behavior and stability of the resulting peptides. Cyclic β-amino acids like cis-ACHC are recognized for their well-defined conformational preferences, making them useful in foldamer research, which focuses on designing molecules that fold into specific three-dimensional structures. researchgate.net Studies have explored the incorporation of cis-ACHC into peptide oligomers to understand their conformational behavior, including the formation of helical structures in heterooligomers and hybrid peptides. researchgate.netresearchgate.netresearchgate.net This ability to modulate peptide structure and stability is crucial in designing peptidomimetics with enhanced properties, such as increased resistance to enzymatic degradation compared to natural α-peptides. acs.orgnih.gov

Role in Receptor Binding Investigations (e.g., Opioid Receptors, PAT2 Transporter)

This compound and its stereoisomers have been investigated for their role in receptor binding studies, notably with opioid receptors. The incorporation of alicyclic β-amino acids, including cis-(1S,2R)ACHC and cis-(1R,2S)ACHC (specific stereoisomers of cis-1,2-ACHC), into endomorphin analogues has been shown to influence their binding affinity and pharmacological profile at opioid receptors. u-szeged.huacs.orgfigshare.comresearchgate.netnih.govnih.govu-szeged.hu

Research indicates that cis-ACHC-containing endomorphin derivatives can display high binding potencies and efficacies in receptor binding and functional assays. acs.orgfigshare.comresearchgate.netnih.gov For example, an analogue containing cis-(1S,2R)Achc at the second position of endomorphin-2 (ACHC-EM2) demonstrated elevated mu-opioid receptor affinity and selectivity compared to the parent peptide. nih.govnih.govresearchgate.net These studies utilize this compound derivatives to probe the conformational requirements for peptide binding to opioid receptors and to develop analogues with improved properties. nih.govresearchgate.net

Compound / AnalogueReceptor TypeBinding Affinity (Ki)Efficacy (Emax)Reference
cis-(1S,2R)ACHC2-containing endomorphin derivativesμ-opioidHigh potencyHigh efficacy acs.orgresearchgate.net
cis-1S,2R-ACHC2-endomorphin-2 (ACHC-EM2)μ-opioidElevated affinity71.7 ± 1.1%* nih.govnih.gov

*Emax value relative to DAMGO (set as 100%) in a [35S]GTPγS functional assay. nih.gov

In contrast to its interactions with opioid receptors, studies have shown that cis-2-aminocyclohexanecarboxylic acid (C2-ACHC), which is this compound without the Z-group, does not significantly interact with the amino acid transporter PAT2 (SLC36A2). daneshyari.comechinobase.orgresearchgate.net Experiments measuring L-[3H]proline uptake and substrate-induced inward current in PAT2-expressing oocytes demonstrated no significant effect from C2-ACHC. researchgate.net This finding indicates that this compound is not a transported substrate or a non-transported inhibitor of PAT2 under the tested conditions. researchgate.net

Investigation of Ligand-Receptor Interactions in Pre-clinical Models

This compound derivatives have been utilized in pre-clinical models to investigate ligand-receptor interactions and their functional consequences. Studies involving ACHC-containing endomorphin analogues have evaluated their effects in animal models. For instance, cis-1S,2R-ACHC2-endomorphin-2 (ACHC-EM2) has been studied for its antinociceptive effects in rats, a common pre-clinical model for pain research. nih.govnih.gov These investigations assess the in vivo efficacy of the peptide analogues and explore receptor regulatory processes following acute and chronic administration. nih.govnih.gov The use of this compound in such studies provides valuable data on the pharmacological profile of derived compounds in a living system, complementing in vitro binding studies. nih.govu-szeged.hunih.gov Furthermore, the study of 1-aminocyclohexanecarboxylic acid transport across the blood-brain barrier in rats represents another application in pre-clinical models, providing insights into the pharmacokinetics of cyclic amino acids in the central nervous system. u-szeged.hu

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Conformational Analysis (e.g., DFT, MP2)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for analyzing the conformational landscape of molecules. These methods can predict the relative energies and geometries of different conformers by considering the electronic structure of the molecule.

Studies on related cyclic systems, such as cis-2-halocyclohexanols, have employed DFT and MP2 calculations to investigate conformational preferences. For instance, MP2 calculations in the gas phase predicted a lower energy for the axial-equatorial (ae) conformer in cis-2-halocyclohexanols, where the hydroxyl group is axial and the halogen is equatorial. nih.gov This contrasts with experimental observations in solution, highlighting the importance of considering environmental effects in theoretical studies. nih.gov

DFT calculations have also been used to determine conformer geometries and energies in various systems, including those containing cyclic β-amino acids. researchgate.net Different DFT functionals and basis sets can be employed, and their performance is often assessed by comparing theoretical predictions with experimental data, such as rotational constants or spectroscopic data. researchgate.netresearchgate.net These calculations can reveal the presence of energy minima corresponding to different conformers and can also identify transition states between them, providing a detailed picture of the potential energy surface. researchgate.net

The accuracy of these calculations in predicting conformational energies, especially for small energy differences, is dependent on the level of theory and basis set used, as well as the appropriate accounting for electron correlation. nih.gov

Molecular Dynamics Simulations for Solution Conformations

While quantum mechanical calculations often provide insights into gas-phase conformations, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in solution or more complex environments. MD simulations track the time evolution of a molecular system, allowing for the exploration of different conformations accessible at a given temperature and pressure, and accounting for interactions with solvent molecules.

MD simulations have been applied to study the conformational behavior of peptides containing cyclic β-amino acids, including those related to cis-ACHC. researchgate.netethz.chnih.gov These simulations can provide information about the stability of different secondary structures, such as helices or extended conformations, in various solvents. researchgate.netethz.ch For example, MD simulations have suggested the formation of specific assemblies or structures in water and lipid bilayers for peptides containing cyclic β-amino acids. researchgate.net

Combining MD simulations with ab initio calculations can offer a more comprehensive understanding of conformational preferences in solution, including the influence of factors like hydrogen bonding. nih.gov Force fields used in MD simulations are crucial for accurately describing the interactions within the system, and comparative studies are often performed to assess their performance against experimental data. acs.org MD simulations can also be used to study the self-assembly of molecules and the formation of higher-order structures. nih.govresearchgate.net

Prediction of Conformational Preferences and Energy Landscapes

Computational methods play a significant role in predicting the conformational preferences and mapping the energy landscapes of molecules. By exploring the potential energy surface, these calculations can identify the lowest energy conformers and the energy barriers separating them.

Quantum mechanical calculations (DFT, MP2, etc.) are commonly used to determine the relative energies of different conformers and to locate transition states, thereby mapping the energy landscape. researchgate.net This allows for the prediction of the most stable conformations under isolated conditions (gas phase). nih.gov Studies on cyclic systems have shown that theoretical calculations can predict multiple energy minima corresponding to different ring puckering or side chain orientations. researchgate.net

The concept of conformational energy landscapes is crucial for understanding the dynamic behavior of molecules and their ability to interconvert between different forms. libretexts.org Computational studies can provide insights into how substitutions or changes in the molecular structure affect the energy landscape and, consequently, the preferred conformations. researchgate.net

Molecular Recognition Studies and Docking (Non-Clinical)

Molecular recognition studies and docking simulations are computational techniques used to predict how a molecule like Z-1,2-cis-ACHC-OH might interact with other molecules, such as proteins or other binding partners. These studies are non-clinical and focus on the fundamental principles of molecular interaction and binding poses.

Docking simulations predict the preferred orientation and binding affinity of a ligand (e.g., this compound or a peptide containing it) within the binding site of a receptor or target molecule. mdpi.com These studies often complement experimental techniques like NMR spectroscopy or X-ray crystallography to gain a deeper understanding of binding modes. mdpi.comnih.gov

While direct docking studies specifically on this compound were not prominently found in the search results, related studies on peptides containing cyclic β-amino acids highlight their use as building blocks in peptidomimetics designed to interact with biological targets. mdpi.comnih.gov Computational studies, including docking, are integral to the design and analysis of such molecules, helping to rationalize observed biological activities based on predicted binding interactions. mdpi.comnih.gov These non-clinical applications of molecular recognition studies provide fundamental insights into potential interaction mechanisms.

Advanced Spectroscopic and Analytical Techniques in Z 1,2 Cis Achc Oh Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the study of Z-1,2-cis-ACHC-OH and its derivatives, offering detailed information about molecular structure, dynamics, and interactions in solution.

Two-Dimensional NMR Experiments for Conformational Behavior

Two-dimensional (2D) NMR techniques are indispensable for investigating the conformational preferences and flexibility of this compound, especially when incorporated into peptides. Experiments such as COSY, TOCSY, HSQC, and HMBC help in assigning overlapping signals in 1D spectra and establishing correlations between nuclei through bonds or space. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining through-space correlations between protons, providing insights into the three-dimensional structure and conformational dynamics in solution. rsc.orgresearchgate.netresearchgate.netresearchgate.net By analyzing the presence and intensity of NOESY cross-peaks, researchers can infer distances between specific protons, which helps in defining the preferred conformations, such as the orientation of the cyclohexyl ring and the relative disposition of adjacent amino acid residues in a peptide chain. Studies on peptides containing cis-ACHC have utilized 2D NMR to suggest extended conformations in solution. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of chiral molecules, particularly peptides and proteins, in solution. jascoinc.comnih.gov this compound, being a chiral compound, and peptides incorporating it exhibit CD signals. CD spectroscopy in the far-UV region (180-250 nm) probes the electronic transitions of the peptide backbone amide groups, and the resulting spectra are sensitive to the dihedral angles (Φ, Ψ) of the polypeptide chain, which define the secondary structure. jascoinc.comnih.gov

CD spectroscopy has been applied to study the conformational behavior of peptides containing cis-ACHC. rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net Different secondary structures, such as helices (e.g., 14-helix, 11/9-helix) or extended conformations, give rise to characteristic CD spectra with distinct minima and maxima at specific wavelengths. rsc.orgrsc.orgjascoinc.com While homochiral oligomers of cis-ACHC may not always form stable helical structures, their incorporation into heterooligomers or hybrid peptides can induce specific folds that are detectable by CD. rsc.org Comparing the CD spectra of novel peptides with those of known standard conformations helps in elucidating the adopted secondary structures in solution. researchgate.netrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of a molecule, which are related to its functional groups and their local environment, including hydrogen bonding. FTIR spectroscopy is used in the structural study of this compound and its peptides, particularly focusing on the amide bands (Amide A, Amide I, and Amide II) of the peptide backbone. rsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net

The Amide I band (primarily C=O stretching vibrations) and Amide II band (primarily N-H bending and C-N stretching vibrations) are particularly sensitive to the secondary structure and hydrogen bonding patterns in peptides. Shifts in the frequencies of these bands can indicate the formation of hydrogen bonds and provide clues about the type of secondary structure adopted by the peptide chain. researchgate.netrsc.org For instance, changes in the Amide A and Amide II signals have been correlated with an increase in hydrogen bonding and secondary structure formation as peptide length increases. researchgate.netrsc.org While FTIR alone may not definitively determine the specific fold type, it serves as a valuable complementary technique to CD and NMR for conformational analysis. researchgate.netrsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is a powerful technique that can provide unambiguous three-dimensional structural information at atomic resolution for crystalline compounds. It is particularly valuable for determining the solid-state conformation and, for chiral molecules, the absolute configuration of this compound and peptides containing it. researchgate.netresearchgate.netnih.gov

Single-crystal X-ray diffraction analysis of cis-ACHC derivatives and peptides has revealed detailed solid-state conformations, including the preferred chair conformation of the cyclohexyl ring and the presence of intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.netresearchgate.net These studies can show whether the molecules adopt extended or folded structures in the crystal lattice. researchgate.netresearchgate.net

For chiral compounds like this compound, X-ray crystallography with anomalous dispersion can be used to determine the absolute configuration, confirming the stereochemistry at the chiral centers. nih.govspringernature.commit.edud-nb.info This is crucial for understanding the relationship between stereochemistry and biological activity or conformational behavior. The structure of a trihydroxylated cis-2-aminocyclohexanecarboxylic acid, a related compound, was unambiguously established by X-ray crystallography. rsc.orgrsc.org

Dynamic Light Scattering (DLS) for Self-Assembly Characterization

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a liquid suspension or solution. It is particularly useful for studying the self-assembly behavior of molecules, such as peptides, which can aggregate to form larger structures like micelles, vesicles, or fibrils. rsc.orgnih.gov

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

Research into peptides incorporating cyclic β-amino acids, such as the cis/trans enantiomers of 2-aminocyclohexane-1-carboxylic acid (ACHC), frequently utilizes TEM to confirm the formation of defined nanostructures nih.gov. Studies have shown that the inclusion of cis-ACHC residues can lead to the self-assembly of peptides into various morphologies. For instance, an alternating cis-ACHC hexamer has been observed to undergo hydrophobic self-assembly in water, resulting in the formation of vesicles. TEM imaging was instrumental in identifying these structures and determining their size.

Detailed research findings indicate that these vesicles formed by the cis-ACHC hexamer typically exhibit diameters around 100 nm. This specific morphology and size distribution, as revealed by TEM, provides valuable insights into the self-assembly process driven by the properties of the cis-ACHC building blocks.

TEM is also applied to study the morphology of cationic nanostructures formed by self-assembling peptides containing ACHC residues, which have been observed to adopt a spherical shape. Furthermore, cryo-TEM has been employed in investigations of trans-ACHC-rich amphiphilic decamers, revealing the formation of nanofibers. The ability of TEM to provide direct visual evidence of these distinct nanostructures—whether vesicles, spheres, or nanofibers—is essential for understanding how the molecular structure of peptides containing this compound influences their higher-order assembly and ultimately their potential applications.

The data obtained from TEM analysis, such as the dimensions and shapes of the self-assembled entities, complement findings from other spectroscopic and analytical techniques, contributing to a comprehensive understanding of the material's properties.

Nanostructure MorphologyTypical Size (approx.)Characterization Technique
Vesicles (cis-ACHC hexamer)~100 nmTEM
Spherical NanostructuresNot specifiedTEM
Nanofibers (trans-ACHC rich)Not specifiedCryo-TEM

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

Developing efficient and stereocontrolled synthetic routes to Z-1,2-cis-ACHC-OH and its derivatives remains a key area of future exploration. While existing methods for cyclic β-amino acid synthesis, including those for ACHC derivatives, have been reported, the demand for diverse substitution patterns and higher yields for complex architectures drives the need for novel methodologies doi.orgacs.org. Future research may focus on:

Stereoselective approaches: Investigating new catalytic systems or reaction cascades that allow for precise control over the stereochemistry of the cis-ACHC core and the introduction of additional stereocenters doi.orgacs.orgacs.org.

Functionalization strategies: Developing versatile methods for introducing a wide range of functional groups onto the cyclohexyl ring or the amino and carboxyl termini, enabling tailored properties for specific applications rsc.orgrsc.org. This includes the synthesis of polyhydroxylated derivatives, which have shown compatibility with stable helical structures and offer opportunities for introducing oriented polar substituents rsc.orgrsc.org.

Scalable synthesis: Exploring methods amenable to larger-scale preparation to support more extensive research and potential industrial applications of this compound-containing molecules acs.org.

Environmentally friendly methods: Developing greener synthetic routes that minimize waste and utilize milder reaction conditions, aligning with sustainable chemistry principles researchgate.net.

Design of Advanced Foldamer Architectures with Tailored Properties

This compound is a valuable building block for foldamers, synthetic oligomers designed to adopt well-defined conformations researchgate.netmdpi.com. Future research will focus on harnessing its conformational properties to design advanced foldamer architectures with precisely tailored structures and functions:

Controlling helical handedness and stability: Further studies are needed to understand and control the helical screw sense in foldamers containing cis-ACHC, particularly in heterooligomers and hybrid peptides where its inclusion has been shown to influence helical folding researchgate.netrsc.orgresearchgate.netnih.gov. The simultaneous presence of both right-handed and left-handed helices in some cis-ACHC oligomers offers unique opportunities for future studies of their interconversion and potential dynamic applications researchgate.netresearchgate.net.

Designing mixed α/β-peptides: Exploring the incorporation of cis-ACHC into α/β-peptides to create novel helical structures with distinct stabilities and properties compared to homo-oligomers researchgate.netnih.gov. Research has shown that the folding propensity of such structures can be influenced by factors like solvent polarity and the presence of specific analogues researchgate.net.

Creating foldamers with dynamic folding propensity: Utilizing the unique conformational behavior of cis-ACHC oligomers that display rapid equilibration between different helical handedness, which could lead to scaffolds for applications requiring dynamic structural changes researchgate.netresearchgate.net.

Incorporating into diverse backbones: Investigating the use of cis-ACHC in other foldamer backbones beyond traditional peptides, such as oligoureas or aromatic oligoamides, to explore a wider range of stable, predictable conformations rsc.org.

Development of this compound-Based Molecular Probes for Biochemical Targets

The ability to precisely control the conformation of molecules incorporating this compound makes them attractive candidates for developing molecular probes for studying biological systems:

Conformationally constrained probes: Designing probes where the rigid structure of cis-ACHC is used to present functional groups in a specific spatial arrangement, allowing for selective binding to biochemical targets like receptors or enzymes acs.orgunipd.it.

Probes for studying protein-mimetic interactions: Utilizing cis-ACHC-containing foldamers to create mimics of protein segments, which can be used to investigate protein-protein interactions or other biological recognition events rsc.org.

Development of non-transported inhibitors: While studies have shown that cis-2-aminocyclohexanecarboxylic acid (C2-ACHC) itself did not significantly inhibit or undergo transport by the amino acid transporter PAT2, future research could explore modified cis-ACHC derivatives as potential non-transported inhibitors or modulators of other transporters or enzymes nih.gov.

Integration with biological labeling: Developing strategies to incorporate fluorescent, radioactive, or affinity tags onto cis-ACHC-based scaffolds without disrupting their desired conformation or interaction with targets.

Integration with Materials Science Applications, including Self-Assembled Nanomaterials

The propensity of peptides and foldamers to undergo self-assembly into ordered nanostructures opens avenues for integrating this compound into novel materials with diverse applications researchgate.netmdpi.comrsc.orgnih.gov:

Designing self-assembling peptides: Utilizing cis-ACHC as a building block in peptides designed to self-assemble into well-defined nanostructures such as fibers, ribbons, vesicles, or tubes researchgate.netmdpi.comrsc.orgnih.govnih.gov. The balance of noncovalent interactions, including hydrogen bonding and hydrophobic interactions facilitated by the cyclohexyl ring, can drive the formation of these structures researchgate.netmdpi.comrsc.orgnih.gov.

Creating responsive materials: Developing cis-ACHC-based self-assembled nanostructures that respond to external stimuli such as changes in temperature, pH, or light, for applications in drug delivery, sensing, or catalysis researchgate.netuni-halle.de.

Developing hybrid materials: Combining cis-ACHC-containing peptides or foldamers with other polymers or functional molecules to create hybrid materials with enhanced or entirely new properties researchgate.netmdpi.com.

Exploring applications in 3D printing: Investigating the use of cis-ACHC-modified polymers or self-assembling systems as components in materials for advanced fabrication techniques like 3D printing, potentially enabling the creation of complex structures with controlled properties uni-halle.de. The ability to adjust supramolecular interactions can influence rheological properties critical for 3D printing uni-halle.de.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Z-1,2-cis-ACHC-OH with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to favor the cis-configuration. Use nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^13C-NMR, to confirm stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns can validate enantiomeric excess (EE) ≥98% . For reproducibility, document stepwise procedures, including purification techniques (e.g., recrystallization or column chromatography), in the "Experimental" section, and provide raw spectral data in supplementary materials .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Conduct a multi-analytical approach:

  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Test in polar (e.g., water, DMSO) and nonpolar solvents under controlled pH conditions.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve molecular packing and hydrogen-bonding networks.
    Cross-reference results with computational simulations (e.g., density functional theory) to validate experimental observations .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity assays?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC50_{50}/IC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. Ensure raw datasets and code for statistical analysis are archived in repositories like Zenodo or Figshare to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Perform systematic meta-analysis of existing studies, stratifying data by experimental variables (e.g., cell type, incubation time, assay methodology). Use funnel plots to assess publication bias. Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) or proteomic profiling to identify off-target interactions. Transparently report limitations (e.g., batch-to-batch compound variability) in the "Discussion" section .

Q. What strategies are effective for elucidating the mechanistic pathway of this compound in enzymatic inhibition?

  • Methodological Answer : Combine kinetic studies (e.g., Michaelis-Menten and Lineweaver-Burk plots) with structural biology techniques (e.g., cryo-EM or X-ray crystallography of enzyme-ligand complexes). Use isotopic labeling (13C^{13}C, 15N^{15}N) to track metabolic fate in vitro. Integrate molecular dynamics (MD) simulations to predict binding affinities and allosteric effects. Publish full kinetic datasets and simulation parameters as supplementary materials .

Q. How can computational models improve the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Employ ligand-based (e.g., pharmacophore modeling) and structure-based (e.g., docking with Rosetta or AutoDock) approaches to prioritize derivatives. Validate predictions using in vitro binding assays (e.g., surface plasmon resonance). Apply machine learning (e.g., random forest or neural networks) to correlate structural features with activity. Adhere to FAIR data principles by sharing model code and training datasets in open-access platforms .

Q. What experimental controls are critical when investigating this compound’s stability under physiological conditions?

  • Methodological Answer : Include negative controls (e.g., compound-free buffers) and positive controls (e.g., known stable analogs). Monitor degradation via LC-MS/MS at multiple timepoints (0h, 24h, 48h) under simulated physiological pH (7.4) and temperature (37°C). Use deuterated internal standards to quantify degradation products. Document all control experiments in a standalone "Quality Control" subsection within the "Methods" .

Guidelines for Addressing Research Gaps

Q. How should researchers formulate hypotheses about understudied biological targets of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets. Use cheminformatics tools (e.g., SwissTargetPrediction) to generate candidate lists, then validate via siRNA knockdown or CRISPR interference. Frame hypotheses using the PICO framework (Population: target protein; Intervention: this compound; Comparison: wild-type vs. knockout; Outcome: binding affinity/activity) .

Q. What steps ensure rigorous peer review of this compound research manuscripts?

  • Methodological Answer : Pre-submission checks should include adherence to journal guidelines (e.g., ACS Style Guide for chemical nomenclature) and validation of statistical methods by a biostatistician. During revision, address reviewer concerns about data reproducibility by providing raw spectra, chromatograms, and assay protocols. Use version-control systems (e.g., Git) to track changes in response to critiques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.